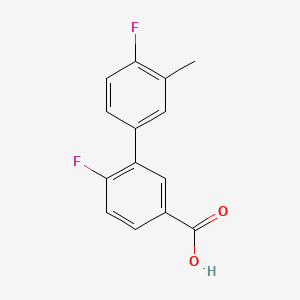

4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-6-9(2-4-12(8)15)11-7-10(14(17)18)3-5-13(11)16/h2-7H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMSYYTCWCQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689310 | |

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261949-48-7 | |

| Record name | 4',6-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid: A Niche Building Block in Medicinal Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid of interest to researchers and professionals in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information on its chemical identity, plausible synthetic routes, predicted properties, and potential applications based on the well-established chemistry of analogous compounds.

Introduction: The Significance of Fluorinated Biphenyls

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Biphenyl carboxylic acids, in turn, are recognized structural motifs in a variety of biologically active compounds. The strategic combination of these two features in this compound makes it a potentially valuable, albeit specialized, building block for the synthesis of novel therapeutics.

Chemical Identity and Properties

-

Chemical Name: this compound

-

CAS Number: 1261949-48-7

-

Molecular Formula: C₁₄H₁₀F₂O₂

-

Molecular Weight: 248.23 g/mol

A summary of its predicted and known physicochemical properties is presented in Table 1.

| Property | Value/Prediction | Source |

| Molecular Weight | 248.23 g/mol | PubChem |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 248.06488588 | PubChem |

| Monoisotopic Mass | 248.06488588 | PubChem |

| Topological Polar Surface Area | 37.3 Ų | PubChem |

| Heavy Atom Count | 18 | PubChem |

| Complexity | 308 | PubChem |

| pKa (Predicted) | 3.5 - 4.5 | ChemAxon |

| Solubility (Predicted) | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General chemical principles |

Proposed Synthesis Workflow

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and widely utilized method for the construction of the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[2][3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

A potential synthetic route is outlined below:

Step 1: Preparation of the Boronic Acid/Ester. The synthesis would likely commence with the preparation of a suitable boronic acid or boronate ester derivative of one of the phenyl rings.

Step 2: Suzuki-Miyaura Coupling. The prepared boronic acid/ester would then be coupled with the corresponding aryl halide partner under palladium catalysis.

Step 3: Hydrolysis (if necessary). If a carboxylate ester is used as a starting material for the benzoic acid moiety, a final hydrolysis step would be required to yield the desired carboxylic acid.

A generalized workflow for the Suzuki-Miyaura coupling is depicted in the following diagram:

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Potential Applications in Drug Discovery

While specific biological activities of this compound have not been reported, its structural features suggest its utility as a scaffold or intermediate in the development of new therapeutic agents.

The strategic placement of fluorine atoms can block metabolic oxidation at otherwise susceptible positions, thereby enhancing the pharmacokinetic profile of a drug molecule.[6] The biphenyl motif is a common feature in molecules targeting a range of biological receptors and enzymes. The carboxylic acid group provides a handle for further chemical modification or can act as a key interacting group with a biological target.

The fluorination pattern in this molecule may influence its conformational preferences, which can be exploited to achieve selective binding to a target protein. The overall lipophilicity of the molecule, as indicated by its predicted XLogP3 value, suggests it would be suitable for targeting intracellular proteins or for applications where membrane permeability is desirable.[1][7]

The following diagram illustrates the potential role of such a compound in a drug discovery workflow.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 7. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid: A Multi-Technique Spectroscopic and Crystallographic Approach

Abstract

This technical guide provides a comprehensive, in-depth framework for the structural elucidation of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (C₁₄H₁₀F₂O₂). The unequivocal determination of a molecule's three-dimensional architecture is a cornerstone of modern drug discovery and development. This document outlines a logical, multi-pronged analytical workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For definitive confirmation, the guide culminates with an exploration of single-crystal X-ray diffraction. More than a mere recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors. Each proposed step is designed to be self-validating, ensuring the generation of robust and trustworthy data.

Introduction: The Imperative of Structural Verification

The molecule this compound is a biphenyl derivative containing two fluorine atoms, a methyl group, and a carboxylic acid moiety.[1] The precise arrangement of these functional groups is critical as it dictates the molecule's physicochemical properties, biological activity, and potential as a pharmaceutical intermediate. Ambiguity in its structure could lead to erroneous interpretations of biological data and wasted resources in downstream applications. Therefore, a rigorous and systematic approach to structure elucidation is not just recommended, but essential.

This guide will navigate the scientist through a confirmatory journey, beginning with techniques that reveal the molecular formula and fragmentation patterns (Mass Spectrometry), moving to the detailed mapping of the carbon-hydrogen framework and the influence of fluorine atoms (Multinuclear NMR Spectroscopy), and probing the characteristic vibrations of its functional groups (Infrared Spectroscopy). Finally, we will discuss the gold standard for absolute structure determination: single-crystal X-ray crystallography.[2][3][4][5][6]

The Analytical Blueprint: A Step-Wise Elucidation Workflow

A logical progression of analytical techniques is crucial for an efficient and definitive structural analysis. The proposed workflow is designed to build a comprehensive picture of the molecule, with each technique providing a unique and complementary piece of the structural puzzle.

Caption: Integrated workflow for the structure elucidation of this compound.

Mass Spectrometry: The First Glimpse

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound.[7] For a novel compound like this compound, high-resolution mass spectrometry (HRMS) is paramount to distinguish its exact mass from other potential elemental compositions.

Predicted Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₀F₂O₂ | Based on the IUPAC name.[1] |

| Molecular Weight | 248.22 g/mol | Calculated from the molecular formula.[1] |

| Exact Mass | 248.06488 Da | Crucial for high-resolution mass spectrometry.[1] |

| Major Fragments (EI) | m/z 231, 203, 127 | Predicted based on common fragmentation pathways of benzoic acids (loss of -OH, -COOH).[7] |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Ionization Mode: Given the acidic nature of the carboxylic acid, negative ion mode is often effective for detecting the deprotonated molecule [M-H]⁻.[8]

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Analysis: Determine the exact mass of the molecular ion and use software to calculate the most plausible elemental composition. Compare this with the theoretical exact mass of C₁₄H₁₀F₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR experiments, will be essential to assign all protons and carbons and to understand the through-bond and through-space relationships.

The presence of fluorine significantly impacts NMR spectra due to ¹⁹F-¹H and ¹⁹F-¹³C spin-spin coupling, which can complicate spectra but also provides invaluable structural information.[10][11][12][13]

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

¹H NMR (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~13.0 | br s | 1H | -COOH | Carboxylic acid protons are highly deshielded and often broad.[14][15] |

| 7.8-8.1 | m | 3H | Aromatic H's on benzoic acid ring | Protons ortho and para to the electron-withdrawing COOH group are deshielded. Coupling with fluorine will create complex multiplets. |

| 7.1-7.4 | m | 3H | Aromatic H's on methylphenyl ring | Chemical shifts influenced by both fluorine and methyl groups. |

| ~2.3 | s | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

¹³C NMR (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~167 | C=O | Carboxylic acid carbon.[15] |

| 155-165 (d) | C-F | Carbons directly attached to fluorine show large chemical shifts and a large one-bond C-F coupling constant. |

| 115-145 | Aromatic C | A complex region with multiple signals for the remaining aromatic carbons. |

| ~20 | -CH₃ | Typical chemical shift for an aromatic methyl carbon. |

¹⁹F NMR (470 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|

| -110 to -120 | Ar-F | The chemical shifts of aromatic fluorine atoms are sensitive to their substitution pattern. |

Experimental Protocol: Multinuclear and 2D NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks within the two aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly attached ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting the two aromatic rings and the substituents.

-

-

Data Analysis: Integrate all 1D and 2D data to build the molecular structure piece by piece. The HMBC spectrum will be particularly important for confirming the connectivity between the two phenyl rings.

Caption: A strategic approach to NMR data acquisition and interpretation for unambiguous structure assignment.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad | Characteristic very broad absorption due to hydrogen bonding.[14][15][16] |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong | Conjugation with the aromatic ring slightly lowers the frequency.[14][16][17] |

| 1600, 1475 | C=C stretch (Aromatic) | Medium | Typical absorptions for aromatic rings. |

| ~1250 | C-F stretch | Strong | A strong band characteristic of aryl fluorides. |

| ~1300 | C-O stretch | Medium | Associated with the carboxylic acid group.[16] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them with the predicted values to confirm the presence of the carboxylic acid, aromatic rings, and C-F bonds.

Single-Crystal X-ray Diffraction: The Definitive Answer

While the combination of MS and NMR can provide a highly confident structural assignment, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including the precise three-dimensional arrangement of atoms and intermolecular interactions.[2][3][4][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The primary challenge is to grow a single, high-quality crystal of the compound. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane).

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.[5]

-

Data Collection: The crystal is cooled in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion. X-rays are diffracted by the crystal, and the diffraction pattern is collected on a detector.[5]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The resulting electron density map is used to build and refine a molecular model.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule without ambiguity.

Conclusion: Synthesizing the Data for Unimpeachable Elucidation

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry establishes the correct elemental composition. A suite of 1D and 2D NMR experiments maps the intricate carbon-hydrogen framework and confirms the connectivity of the substituted biphenyl system. Infrared spectroscopy provides rapid confirmation of key functional groups. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation of the three-dimensional structure. By following this self-validating workflow, researchers can have the highest degree of confidence in the structure of their molecule, a critical prerequisite for successful research and development.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography | METRIC. Office of Research and Innovation. Retrieved from [Link]

- Le, T. N., & Colizza, K. A. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Diamond Light Source. (n.d.). Small Molecule X‑ray Crystallography | High-Resolution Structure Determination for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Homework.Study.com. (n.a.). Can someone explain the mass spectrum of benzoic acid? Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of a benzoic acid derivative identified in 119 and 193... Retrieved from [Link]

-

ResearchGate. (n.d.). In situ infrared spectroscopic analysis of the adsorption of aromatic carboxylic acids to TiO2, ZrO2, Al2O3, and Ta2O5 from aqueous solutions | Request PDF. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Retrieved from [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Retrieved from [Link]

-

Stenutz. (n.d.). 4-fluoro-3-methylbenzoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 3-Fluoro-4-methylbenzoic acid. Retrieved from [Link]

Sources

- 1. This compound | C14H10F2O2 | CID 53225578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. excillum.com [excillum.com]

- 4. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. diamond.ac.uk [diamond.ac.uk]

- 7. homework.study.com [homework.study.com]

- 8. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]

- 13. [PDF] New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds | Semantic Scholar [semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. myneni.princeton.edu [myneni.princeton.edu]

The Strategic Incorporation of Fluorine in Modern Drug Discovery: A Technical Guide for Medicinal Chemists

Abstract

Fluorine has emerged as a cornerstone element in modern drug discovery, acting as a "magic bullet" for medicinal chemists to refine the properties of bioactive molecules. Its unique electronic and steric characteristics provide a powerful toolkit for modulating a wide range of physicochemical and pharmacological parameters. The introduction of fluorine can significantly enhance metabolic stability, fine-tune acidity and lipophilicity, control molecular conformation, and improve membrane permeability. These modifications often lead to superior pharmacokinetic profiles, increased target selectivity, and greater resistance to metabolic degradation.[1] Consequently, a substantial and growing percentage of pharmaceuticals on the market contain fluorine. This guide offers a comprehensive technical overview of the strategic role of fluorine in drug design for researchers, scientists, and drug development professionals. It delves into the fundamental properties of fluorine, its application in optimizing both pharmacokinetic and pharmacodynamic properties, prevalent synthetic methodologies, and key analytical techniques. The guide also explores the expanding role of fluorine-18 in positron emission tomography (PET) imaging, a critical tool in both drug development and clinical diagnostics.[2]

PART 1: The Unique Physicochemical Properties of Fluorine and Their Implications in Drug Design

Introduction to the "Magic Bullet"

The strategic placement of fluorine atoms or trifluoromethyl groups can lead to profound pharmacological effects, transforming a lead compound into a viable drug candidate.[3] This is due to a unique combination of properties that are not found in any other element. The increasing prevalence of fluorinated drugs is a testament to their success in addressing common challenges in drug development, such as poor metabolic stability and low bioavailability.[1][4]

Fundamental Physicochemical Properties

-

Electronegativity and the Carbon-Fluorine Bond Strength: Fluorine is the most electronegative element, creating a highly polarized and exceptionally strong carbon-fluorine (C-F) bond.[3][5] This bond is significantly stronger than a carbon-hydrogen (C-H) bond, which is a key reason for the enhanced metabolic stability of fluorinated compounds.[3]

-

Size and Steric Considerations: A Hydrogen Mimic? With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å).[3] This allows for the substitution of hydrogen with fluorine with minimal steric perturbation, often preserving the molecule's ability to bind to its target receptor or enzyme.[3][6]

-

Impact on Dipole Moments and Electrostatic Interactions: The high electronegativity of fluorine creates a strong dipole moment in the C-F bond. This can lead to favorable dipole-dipole or C-F···H-X hydrogen bonds with protein targets, thereby improving binding affinity.[5][7]

Modulation of Core Physicochemical Parameters

-

pKa Modification: The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[3][5] This modulation of a drug's ionization state can improve its absorption and bioavailability by altering its solubility and ability to cross cell membranes.[3][8][9]

-

Lipophilicity (LogP/LogD): The introduction of fluorine generally increases a molecule's lipophilicity, which can enhance its ability to cross lipid bilayers.[1][5] However, this effect must be carefully balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[1] The trifluoromethyl group (CF3) is a popular substituent for significantly increasing lipophilicity.[10]

-

Conformational Control: The polar C-F bond can influence the conformation of a molecule through the "gauche effect," where it prefers a specific spatial arrangement relative to other polar groups.[7] This can stabilize the bioactive conformation of a drug, locking it into the shape required for optimal binding to its target and thereby enhancing potency and selectivity.[1][7][8]

PART 2: Strategic Application of Fluorine to Optimize Pharmacokinetic (ADME) Properties

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorine in drug design is to block metabolic "soft spots."[3][7] These are positions on a molecule that are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. Replacing a metabolically labile C-H bond with a robust C-F bond can prevent this oxidation, thereby increasing the drug's half-life and oral bioavailability.[3][7][11]

-

Case Study: Blocking Metabolism A classic example is the introduction of a fluorine atom into the aromatic ring of a drug molecule to prevent hydroxylation, a common metabolic pathway.[4] This strategy has been successfully employed in numerous approved drugs.

Improving Membrane Permeability and Bioavailability

The judicious use of fluorine can enhance a drug's ability to cross cell membranes and be absorbed into the bloodstream.[1][10][12] This is achieved through a careful balance of increased lipophilicity and pKa modulation. For drugs targeting the central nervous system (CNS), increasing lipophilicity with fluorine can improve penetration of the blood-brain barrier.[1]

Potential Pitfalls and Unwanted Effects

While fluorine offers many advantages, its use is not without potential drawbacks. The strong C-F bond can in some cases be metabolically cleaved, leading to the formation of toxic metabolites such as fluoroacetate.[11][13] Additionally, the high persistence of some organofluorine compounds in the environment is a growing concern. Therefore, a thorough evaluation of the metabolic fate and potential toxicity of fluorinated drug candidates is crucial.

PART 3: Fluorine's Influence on Pharmacodynamics: Enhancing Target Binding and Selectivity

Direct Interactions with Protein Targets

The polarized C-F bond can participate in various non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions.[7][10] These interactions can significantly contribute to the overall binding affinity of a drug. The concept of "fluorophilicity," or the affinity of fluorine for specific protein environments, is an active area of research.

Indirect Effects on Binding Affinity

Fluorine can also indirectly enhance binding affinity by influencing the conformation of the drug molecule. By stabilizing the bioactive conformation, fluorine ensures that the drug presents the optimal orientation for binding to its target.[1][7] Furthermore, the electron-withdrawing effects of fluorine can alter the electronic properties of adjacent functional groups, optimizing their interactions with the target.[3]

Case Studies of Fluorinated Drugs and their Target Interactions

-

Ibrutinib (BTK inhibitor): The introduction of a 4-fluorophenoxy substituent in ibrutinib enhanced its binding to Bruton's tyrosine kinase (BTK) and improved its pharmacokinetic profile.[1]

-

Fluoxetine (Prozac): The para-trifluoromethyl group in fluoxetine increases its lipophilicity and CNS penetration, enabling effective binding to the serotonin transporter.[1]

-

Ciprofloxacin (Cipro): A fluorine atom at the C-6 position of the quinolone scaffold in ciprofloxacin enhances its binding affinity for DNA gyrase, broadening its antibacterial spectrum.[1]

PART 4: Synthetic Strategies for the Introduction of Fluorine

The development of new and efficient methods for introducing fluorine into organic molecules has been a major driver of the increasing use of fluorine in drug discovery.[6]

Overview of Fluorination Reactions

-

Nucleophilic Fluorination: This involves the reaction of a nucleophilic fluoride source with an electrophilic carbon.

-

Electrophilic Fluorination: This method uses an electrophilic fluorine source to add fluorine to a nucleophilic carbon.

-

Deoxyfluorination: This technique replaces a hydroxyl group with a fluorine atom.

Late-Stage Fluorination: A Paradigm Shift in Drug Discovery

Traditionally, fluorine was introduced early in the synthesis, which could be inefficient if the fluorinated intermediate did not lead to a successful drug candidate. Late-stage fluorination (LSF) allows for the introduction of fluorine at the end of the synthetic sequence, enabling the rapid generation of a diverse range of fluorinated analogs for testing.[1][14] This "try and measure" approach has become an invaluable tool in lead optimization.[1][14]

Synthesis of Fluorine-Containing Building Blocks

The use of pre-fluorinated building blocks is another common strategy for incorporating fluorine into drug molecules. A wide variety of these building blocks are commercially available, providing medicinal chemists with a range of options for designing new fluorinated compounds.

PART 5: Analytical Techniques and Experimental Protocols

Characterization of Fluorinated Compounds

-

¹⁹F NMR Spectroscopy: Due to the unique properties of the ¹⁹F nucleus, ¹⁹F NMR is an extremely powerful and sensitive technique for the analysis of fluorinated compounds. It provides valuable information about the structure and purity of these molecules.

Experimental Protocols for Evaluating the Impact of Fluorination

Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro metabolic stability of a fluorinated compound compared to its non-fluorinated analog.

Methodology:

-

Preparation: Thaw pooled human liver microsomes at 37°C and dilute them in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[7][15] Prepare a stock solution of the test compound in a compatible solvent like DMSO.[6]

-

Incubation: In a microcentrifuge tube, combine the microsomal solution, a NADPH-regenerating system, and the test compound at a final concentration of typically 1 µM.[7][16] Initiate the reaction by incubating the mixture at 37°C with gentle agitation.[7]

-

Time Points and Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an ice-cold solvent such as acetonitrile, often containing an internal standard.[7][17]

-

Sample Preparation: Centrifuge the samples at high speed to precipitate the proteins.[7]

-

Analysis: Analyze the supernatant using LC-MS/MS or HPLC to quantify the remaining concentration of the parent compound.[7][17]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[16]

LogP/LogD Determination (Shake-Flask Method)

Objective: To measure the lipophilicity of a compound.

Methodology:

-

Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and a pH 7.4 phosphate buffer, which have been pre-saturated with each other.[18][19]

-

Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to allow the compound to partition between the two phases until equilibrium is reached.[4][19]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV or LC-MS.[4]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[10]

In vitro Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane.

Methodology:

-

Membrane Preparation: A filter plate is coated with an artificial membrane, typically composed of a lipid solution (e.g., lecithin in dodecane), which mimics the lipid composition of a cell membrane.[2][3]

-

Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment).[20]

-

Compound Addition: The test compound is added to the donor compartment.

-

Incubation: The plate is incubated for a specific period (e.g., 5 hours) at room temperature, allowing the compound to diffuse from the donor to the acceptor compartment.[3][5]

-

Quantification: The concentration of the compound in both the donor and acceptor compartments is measured using UV-Vis spectroscopy or LC-MS/MS.[20]

-

Calculation: The apparent permeability coefficient (Papp) is calculated from the compound concentrations and assay parameters.[3]

Binding Affinity Assays

-

Isothermal Titration Calorimetry (ITC):

-

Sample Preparation: Prepare solutions of the protein and the ligand (test compound) in the same buffer to minimize heats of dilution.[21]

-

ITC Experiment: The protein solution is placed in the sample cell of the calorimeter, and the ligand solution is loaded into a syringe. The ligand is then titrated into the protein solution in a series of small injections.[1]

-

Data Acquisition: The heat released or absorbed during the binding interaction is measured after each injection.[11]

-

Data Analysis: The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[1][11]

-

-

Surface Plasmon Resonance (SPR):

-

Ligand Immobilization: The target protein (ligand) is immobilized on the surface of a sensor chip.

-

Analyte Injection: The test compound (analyte) is flowed over the sensor chip surface at various concentrations.

-

Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).[14]

-

Data Analysis: The association and dissociation rates are measured, and the binding affinity (Kd) is calculated from these kinetic parameters.

-

Data Presentation

The results of these assays are often presented in tables to facilitate a direct comparison between a fluorinated compound and its non-fluorinated counterpart.

| Compound | Metabolic Stability (t₁/₂, min) | Lipophilicity (LogD at pH 7.4) | Permeability (Papp, 10⁻⁶ cm/s) | Binding Affinity (Kd, nM) |

| Non-fluorinated Analog | 15 | 2.1 | 5.2 | 150 |

| Fluorinated Analog | 75 | 2.8 | 12.5 | 25 |

PART 6: Fluorine in Bioimaging: The Role of ¹⁸F in Positron Emission Tomography (PET)

Principles of PET Imaging

Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiotracers to visualize and measure metabolic processes in the body.

The Advantages of ¹⁸F as a PET Radiotracer

The fluorine-18 (¹⁸F) isotope is the most commonly used radionuclide for PET imaging due to its ideal half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure to the patient.

Radiosynthesis of ¹⁸F-labeled Tracers

The development of efficient methods for incorporating ¹⁸F into complex molecules is crucial for the production of PET tracers.

Applications in Drug Discovery and Clinical Diagnostics

¹⁸F-labeled tracers, such as [¹⁸F]FDG (a glucose analog), are widely used in oncology to detect and monitor tumors, which have a higher glucose metabolism than normal tissues. In drug discovery, PET imaging with ¹⁸F-labeled compounds can be used to study the in vivo pharmacokinetics and target engagement of new drug candidates.[2]

PART 7: Conclusion and Future Perspectives

Fluorine has firmly established itself as an indispensable element in the medicinal chemist's toolbox. Its ability to predictably and favorably modulate a wide array of molecular properties has led to the development of numerous successful drugs across various therapeutic areas. The continued development of novel fluorination methodologies, particularly in the area of late-stage fluorination, will undoubtedly expand the possibilities for designing and synthesizing the next generation of innovative medicines. As our understanding of the subtle and complex interactions of fluorine within biological systems deepens, so too will our ability to rationally design safer and more effective fluorinated drugs.

Visualizations

Caption: Workflow for improving metabolic stability using fluorine.

Caption: Impact of fluorine on drug properties.

References

- Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments, (55), 3262.

- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).

- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.

- Pochetti, G., & Montanari, R. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities. Protocol Exchange.

- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.

- Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.).

- LogP / LogD shake-flask method. (2024). protocols.io.

- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io.

- LogP / LogD shake-flask method v1. (n.d.).

- Protocol for the Human Liver Microsome Stability Assay. (n.d.).

- Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.).

- pampa-permeability-assay.pdf. (n.d.). Technology Networks.

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2014). Journal of Pharmaceutical and Biomedical Analysis, 95, 150-157.

- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical.

- Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. (2025).

- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.

- How to Conduct an In Vitro Metabolic Stability Study. (2025). BioIVT.

- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.

- metabolic stability in liver microsomes. (n.d.). Mercell.

- Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.).

- surface plasmon resonance1. (n.d.).

- Application of SPR Technology in Antibody Drug Research. (n.d.).

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- A beginner's guide to surface plasmon resonance. (2023). The Biochemist.

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.

Sources

- 1. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. PAMPA | Evotec [evotec.com]

- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 8. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 13. researchgate.net [researchgate.net]

- 14. mercell.com [mercell.com]

- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. enamine.net [enamine.net]

- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]

- 19. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Introduction to SPR Technology and Its Application in Antibody Drug Research - Creative Proteomics [creative-proteomics.com]

Synthesis of substituted benzoic acids from alkylbenzenes

An In-Depth Technical Guide to the Synthesis of Substituted Benzoic Acids from Alkylbenzenes

Introduction

Substituted benzoic acids are foundational structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to high-performance polymers. Their synthesis is a cornerstone of modern organic chemistry. The conversion of readily available alkylbenzenes into the corresponding carboxylic acids via side-chain oxidation represents one of the most reliable and widely practiced methods to access this important class of compounds.

This guide provides researchers, scientists, and drug development professionals with an in-depth examination of the core synthetic strategies for this transformation. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the causality behind experimental choices, and the critical considerations for process validation and safety. The focus is on building a robust understanding that empowers scientists to select and execute the optimal synthetic route for their specific application, whether on a laboratory scale or in an industrial context.

Part 1: Foundational Principles of Benzylic Oxidation

The selective oxidation of an alkyl side-chain on an aromatic ring is possible due to the unique reactivity of the benzylic position —the carbon atom directly attached to the ring.

The Uniquely Reactive Benzylic C-H Bond

The efficacy of side-chain oxidation hinges on the relative weakness of the benzylic C-H bond compared to other aliphatic C-H bonds. This reduced bond dissociation energy is a direct consequence of the stability of the intermediate formed upon hydrogen abstraction. A benzylic radical is significantly stabilized through resonance, with the unpaired electron delocalized across the aromatic π-system.[1][2] This inherent stability lowers the activation energy for the initial C-H bond cleavage, making the benzylic position the kinetic focal point for oxidative attack.[1][2]

Substrate Scope and the Cardinal Rule: The Benzylic Hydrogen

A critical prerequisite for successful side-chain oxidation is the presence of at least one hydrogen atom on the benzylic carbon .[1][3][4][5] Alkylbenzenes lacking a benzylic hydrogen, such as tert-butylbenzene, are resistant to oxidation under typical conditions because the initial, rate-limiting C-H abstraction step cannot occur.[1][2]

Conversely, as long as a benzylic hydrogen is present, the entire alkyl chain is typically cleaved, leaving a single carboxyl group attached to the ring.[1][6] For example, both toluene and isopropylbenzene yield benzoic acid upon vigorous oxidation.[2] If multiple alkyl groups are present on the ring, each with benzylic hydrogens, they will all be oxidized to carboxylic acid groups.[2][4]

Caption: Substrate requirement for benzylic oxidation.

Part 2: Classical Stoichiometric Oxidation Methods for the Laboratory

In research and development settings, stoichiometric oxidants like potassium permanganate and chromic acid are frequently employed due to their high reliability and effectiveness across a wide range of substrates.

A. Potassium Permanganate (KMnO₄) Oxidation

Potassium permanganate is a powerful, inexpensive, and versatile oxidizing agent for converting alkylbenzenes to benzoic acids. The reaction is typically performed under basic or neutral aqueous conditions at elevated temperatures.[7]

Mechanism and Rationale: The precise mechanism can be complex and dependent on reaction conditions, but it is widely understood to initiate via the abstraction of a benzylic hydrogen atom by the permanganate species.[3][8][9] The reaction proceeds through a series of oxidative steps, ultimately cleaving the alkyl chain and forming a benzoate salt. The deep purple color of the permanganate ion (MnO₄⁻) fades as it is reduced to a brown manganese dioxide (MnO₂) precipitate, providing a clear visual indicator of reaction progress.[10] An acidic workup is required in the final stage to protonate the carboxylate salt and precipitate the desired benzoic acid.[2]

Experimental Protocol: Synthesis of 4-Nitrobenzoic Acid from 4-Nitrotoluene

This protocol is designed as a self-validating system where reaction progress is monitored visually.

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-nitrotoluene (e.g., 2.0 g), potassium permanganate (e.g., 6.0 g), a small amount of sodium carbonate (e.g., 0.5 g, to maintain basic pH), and 100 mL of water.

-

Reaction: Heat the mixture to reflux using a heating mantle. The purple solution will gradually turn into a brown slurry as MnO₂ forms. Continue refluxing for 1-2 hours or until the purple color of the permanganate is no longer visible.

-

Workup - Part 1 (MnO₂ Removal): Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the brown manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product salt.

-

Workup - Part 2 (Product Precipitation): Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~2. A white precipitate of 4-nitrobenzoic acid will form.

-

Isolation & Purification: Collect the crude product by vacuum filtration. Wash the crystals with a small amount of cold water to remove residual salts.[11] For higher purity, the product can be recrystallized from a minimal amount of boiling water or an ethanol/water mixture.[11]

Caption: Simplified free-radical cycle for catalytic air oxidation.

Modern Frontiers: C-H Activation

While the classic methods are robust, modern research focuses on developing more direct and selective catalytic systems. The field of C-H activation, employing transition metals like palladium and rhodium, offers novel strategies for functionalizing aromatic compounds. [12][13][14]While many of these methods are currently focused on functionalizing the aromatic ring of an existing benzoic acid rather than creating the acid group itself, they represent the cutting edge of synthetic chemistry and point towards a future of highly efficient, step-economical syntheses. [15][16]

Part 4: Comparative Analysis of Synthetic Methods

The choice of synthetic method is dictated by the desired scale, available equipment, safety considerations, and the specific substrate.

| Feature | Potassium Permanganate (KMnO₄) | Chromic Acid (H₂CrO₄) | Catalytic Air Oxidation |

| Scale | Laboratory | Laboratory | Industrial |

| Oxidant | Stoichiometric KMnO₄ | Stoichiometric Cr(VI) | Catalytic; Air (O₂) |

| Advantages | Inexpensive, reliable, clear visual endpoint, moderate safety hazards. | Powerful, effective for resistant substrates, clear visual endpoint. | Extremely low-cost oxidant, continuous process, high throughput. [11][17] |

| Disadvantages | Generates large amounts of MnO₂ waste, requires stoichiometric reagents. | Highly toxic and carcinogenic , generates hazardous chromium waste, requires stringent safety protocols. [18][19] | Requires high temperature/pressure infrastructure, complex process control, catalyst separation. [17][20] |

| Typical Yields | Good to Excellent (70-95%) | Good to Excellent (70-95%) | High (>95% selectivity) [21] |

Conclusion

The synthesis of substituted benzoic acids from alkylbenzenes is a mature yet continually evolving field. For laboratory applications, oxidation with potassium permanganate offers a reliable and relatively safe route, while chromic acid provides a more powerful option that demands rigorous safety controls. On an industrial scale, cobalt/manganese-catalyzed air oxidation represents a highly optimized and economically vital process. For the modern researcher, a thorough understanding of the mechanisms, scope, and limitations of each method is essential for the successful design and execution of synthetic strategies targeting these invaluable chemical building blocks.

References

-

Taylor & Francis Online. SYNTHESIS OF TEREPHTHALIC ACID BY CATALYTIC PARTIAL OXIDATION OF p-XYLENE IN SUPERCRITICAL CARBON DIOXIDE. Available from: [Link]

-

Quora. What's the mechanism of oxidation of toluene by KMnO4?. Available from: [Link]

-

ACS Publications. C–H Bond Functionalization of Benzoic Acid: Catalytic Synthesis of 2-Hydroxy-6H-benzo[c]chromen-6-ones Using (CpIrCl2)2 | Organometallics*. Available from: [Link]

-

RSC Publishing. Generation of benzyne from benzoic acid using C–H activation. Available from: [Link]

-

Snowhite Chemical Co.,LTD. Industrial preparation method of benzoic acid. Available from: [Link]

-

Scribd. New Oxidation Process For Production of Terephthalic Acid From P Xylene. Available from: [Link]

- Google Patents. Process for preparing terephthalic acid from para-xylene - EP 0135341 B1.

-

SA ePublications. The partial air oxidation of alkyl-aromatic compounds in carboxylic acid solvents. Available from: [Link]

-

PubMed. Improved terephthalic acid production from p-xylene using metabolically engineered Pseudomonas putida. Available from: [Link]

-

Master Organic Chemistry. Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Available from: [Link]

-

Chemistry LibreTexts. 16.3: Reactions of alkylbenzenes. Available from: [Link]

-

YouTube. Oxidation of Alkylbenzenes to Make Benzoic Acids. Available from: [Link]

-

Chemistry LibreTexts. 1.32: Side Chain Oxidations, Phenols, Arylamines. Available from: [Link]

-

StuDocu. 26. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Available from: [Link]

-

Reddit. What is the mechanism of Toluene oxidation by KMnO4?? : r/OrganicChemistry. Available from: [Link]

- Google Patents. US8933266B2 - Process for producing terephthalic acid.

-

Reddit. What is the proper PPE for chromic acid? ... : r/chemistry. Available from: [Link]

-

PubMed. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives. Available from: [Link]

-

Scribd. Chromic Acid Safety Data Sheet. Available from: [Link]

-

MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available from: [Link]

-

Scientific.Net. Catalytic Oxidation of Alkyl Benzene. Available from: [Link]

- Google Patents. US3673244A - Method of producing aromatic carboxylic acids from alkylbenzenes.

-

NIST. Preparation of benzoic acid of high purity. Available from: [Link]

-

Preprints.org. Improvements in the manufacture of benzoic acid obtained by catalytic oxidation of toluene. Available from: [Link]

-

YouTube. Oxidation of toluene with potassium permanganate. Available from: [Link]

- Google Patents. US3075009A - Oxidation of alkylbenzene carboxylic acids.

-

JoVE. Video: Reactions at the Benzylic Position: Oxidation and Reduction. Available from: [Link]

-

StuDocu. 17. Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Available from: [Link]

-

YouTube. KMnO4 with Alkylbenzenes to make Carboxylic Acids - EASY!. Available from: [Link]

-

YouTube. Oxidation of Alkylbenzene. Available from: [Link]

-

Cancer Diagnostics Inc. Chromic Acid, 5% - Safety Data Sheet. Available from: [Link]

-

YouTube. 18.4a Side Chain Oxidation with Permanganate or Chromic Acid. Available from: [Link]

-

IOSR Journals. Permanganate Oxidation mechanisms of Alkylarenes. Available from: [Link]

-

Pearson+. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

-

ResearchGate. (PDF) Catalytic Oxidation of Alkyl Benzene. Available from: [Link]

-

PubMed. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. Available from: [Link]

-

YouTube. 18.5 Side Chain Reactions of Benzenes | Organic Chemistry. Available from: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Video: Reactions at the Benzylic Position: Oxidation and Reduction [jove.com]

- 5. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. m.youtube.com [m.youtube.com]

- 7. quora.com [quora.com]

- 8. reddit.com [reddit.com]

- 9. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. 7.1.4 Chromic Acid | Environment, Health and Safety [ehs.cornell.edu]

- 19. cancerdiagnostics.com [cancerdiagnostics.com]

- 20. snowhitechem.com [snowhitechem.com]

- 21. scribd.com [scribd.com]

An In-depth Technical Guide to 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid for Advanced Research Applications

This guide provides a comprehensive technical overview of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (CAS No. 1261949-48-7), a fluorinated biaryl carboxylic acid of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This document details its commercial availability, physicochemical properties, a robust synthesis protocol, and its potential applications, grounded in the established importance of its structural class in developing novel therapeutics.

Introduction: The Strategic Value of Fluorinated Biaryl Carboxylic Acids in Drug Discovery

The biaryl motif is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] The introduction of fluorine atoms into these structures can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[4] Specifically, fluorinated biaryl carboxylic acids are recognized as crucial building blocks in the development of novel therapeutic agents. Their unique electronic and conformational features make them valuable for probing protein-ligand interactions and for optimizing drug candidates. This guide focuses on this compound as a prime exemplar of this chemical class, offering insights into its acquisition and utilization in a research setting.

Commercial Availability and Procurement

This compound is available from specialized chemical suppliers catering to the research and development sector. While large-scale bulk quantities may require custom synthesis, researchers can procure this compound for laboratory use.

Table 1: Commercial Supplier Information

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Appchem | AI36364 | 1261949-48-7 | C₁₄H₁₀F₂O₂ | 248.22 | Purity and available quantities should be confirmed upon inquiry.[5] |

| Amadis Chemical | Not specified | 1261949-48-7 | C₁₄H₁₀F₂O₂ | 248.22 | Availability and product specifications should be verified directly with the supplier. |

Note: The availability, purity, and packaging of this compound are subject to change. It is recommended to contact the suppliers directly for the most current information.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental work.

Table 2: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 1261949-48-7 | PubChem[6] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | PubChem[6] |

| Molecular Weight | 248.22 g/mol | PubChem[6] |

| XLogP3 | 3.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[6] |

Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard, predicted data based on the compound's structure provides a valuable reference for characterization.

¹H NMR (Proton NMR) Spectrum (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups.

¹³C NMR (Carbon-13 NMR) Spectrum (Predicted): The carbon-13 NMR spectrum will display signals for each of the 14 carbon atoms. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

Mass Spectrometry (MS): In an ESI-MS experiment, the compound is expected to show a molecular ion peak corresponding to its molecular weight.

-

[M-H]⁻: ~247.06 m/z

-

[M+H]⁺: ~249.07 m/z

Synthesis Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method is a cornerstone of modern organic synthesis for the formation of C-C bonds between aryl halides and organoboron compounds, offering high yields and broad functional group tolerance.[1][2] The proposed synthetic route involves the coupling of 3-bromo-4-fluorobenzoic acid with (4-fluoro-3-methylphenyl)boronic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

3-Bromo-4-fluorobenzoic acid (1.0 eq)

-

(4-Fluoro-3-methylphenyl)boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Toluene (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and heat source

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-bromo-4-fluorobenzoic acid, (4-fluoro-3-methylphenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add degassed toluene and degassed water (e.g., a 4:1 ratio of toluene to water).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the mixture to room temperature.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel to obtain the desired this compound.

Potential Applications in Drug Discovery and Development

While specific applications of this compound are not yet extensively documented in peer-reviewed literature, its structural class is of high interest in several therapeutic areas.

As a Scaffold for Novel Antibacterial Agents

The bacterial fatty acid synthesis (FAS-II) pathway is a validated and promising target for the development of new antibacterial drugs with novel mechanisms of action.[7][8] Inhibitors of the FAS-II system are sought after to combat the growing threat of antibiotic resistance.[9][10] Biaryl compounds, including those with carboxylic acid functionalities, have been explored as potential inhibitors of enzymes within this pathway. The specific substitution pattern of this compound, with its fluorinated phenyl rings, offers a unique scaffold for the design of potent and selective inhibitors of bacterial fatty acid biosynthesis.

Caption: The role of the title compound as a lead for FAS-II inhibitors.

Building Block for Bioactive Molecules

Beyond its potential intrinsic activity, this compound serves as a valuable intermediate for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, and alcohols, providing a versatile handle for further chemical modifications in a drug discovery program.

Conclusion

This compound represents a strategically important building block for researchers engaged in the design and synthesis of novel bioactive compounds. Its commercial availability, coupled with a well-established synthetic route, makes it an accessible tool for medicinal chemistry and drug discovery projects. The insights provided in this guide are intended to facilitate its procurement and effective utilization in the laboratory, ultimately contributing to the advancement of therapeutic research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Appchem. This compound. [Link]

-

Lukin, K. and C. S. Ess. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

Zhang, L., et al. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents. PubMed. [Link]

-

Wright, G. D. Inhibiting bacterial fatty acid synthesis. PubMed Central (PMC). [Link]

-

Le Bideau, F., et al. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. MDPI. [Link]

-

He, X. and H. Z. Alkhateeb. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics. ProQuest. [Link]

-

Slayden, R. A. and C. O. Rock. Inhibitors of FabI, an Enzyme Drug Target in the Bacterial Fatty Acid Biosynthesis Pathway. ACS Publications. [Link]

-

Corbet, J.-P. and G. Mignani. The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

O'Hagan, D. Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Miyaura, N. and A. Suzuki. Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC). [Link]

-

Gooßen, L. J., et al. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. PubMed Central (PMC). [Link]

-

Wang, D., et al. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]

-

ResearchGate. Examples of drugs containing a biaryl moiety. [Link]

Sources

- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 5. appchemical.com [appchemical.com]

- 6. This compound | C14H10F2O2 | CID 53225578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent advances in inhibitors of bacterial fatty acid synthesis type II (FASII) system enzymes as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibiting bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitors of fatty acid synthesis as antimicrobial chemotherapeutics - ProQuest [proquest.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Preamble: A Note on Structural Analogy in Chemical Safety

Section 1: Compound Profile and Hazard Identification

1.1. Chemical Identity

| Property | Value |

| IUPAC Name | 4-fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid |

| Synonyms | 4',6-Difluoro-3'-methyl-[1,1'-biphenyl]-3-carboxylic acid |

| CAS Number | 1261949-48-7 |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.22 g/mol |

1.2. Inferred Hazard Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for analogous compounds, this compound should be handled as a hazardous substance with the following classifications[2][3][4][5]:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |

This table is a synthesis of data from structurally similar compounds and should be treated as a precautionary guideline.

1.3. The Rationale Behind the Hazards: A Mechanistic Perspective

The hazardous nature of fluorinated benzoic acids can be attributed to their chemical properties. The carboxylic acid moiety imparts acidic properties, which can lead to irritation of the skin, eyes, and mucous membranes upon contact. The presence of fluorine atoms can enhance the compound's reactivity and ability to be absorbed, potentially leading to systemic effects if ingested or inhaled in significant quantities. As a fine powder, the compound poses a respiratory hazard, with the potential to cause irritation to the respiratory tract.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

The cornerstone of safe handling is the prevention of exposure. A multi-layered approach, combining engineering controls and appropriate PPE, is essential.

2.1. Engineering Controls

All work with this compound should be conducted in a well-ventilated area.[6] A certified chemical fume hood is strongly recommended to minimize the inhalation of dust particles.[6] Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[6]

2.2. Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Category | Specifications and Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.[3][7] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[3] |

| Skin and Body Protection | A lab coat is required. For procedures with a higher risk of contamination, impervious clothing may be necessary.[3] |

| Respiratory Protection | If work cannot be conducted in a fume hood, or if there is a risk of significant dust generation, a NIOSH-approved respirator should be used.[3][7] |

Section 3: Safe Handling and Storage Protocols

3.1. Handling Procedures

-

Avoid Dust Formation : Handle the compound in a manner that minimizes the generation of dust.[7][8]

-

Personal Hygiene : Wash hands thoroughly after handling the compound, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the work area.[3]

-

Grounding : For larger quantities, take precautionary measures against static discharge.

3.2. Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Environment : Store in a cool, dry, and well-ventilated place.[8] A storage temperature of -20°C is recommended for long-term stability.[10]

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

4.1. First-Aid Measures

The following first-aid measures are based on the predicted hazards of the compound[2][3][9]:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |

4.2. Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate : Clear the area of all non-essential personnel.

-

Ventilate : Ensure the area is well-ventilated.

-

Contain : Prevent the further spread of the spill.

-

Absorb : For small spills, use an inert absorbent material.

-

Collect : Carefully sweep or scoop up the spilled material and place it in a sealed container for disposal.

-

Decontaminate : Clean the spill area thoroughly.

Section 5: Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[11]

Section 6: Visualized Workflows

Workflow for Handling a Chemical Spill

Caption: A stepwise workflow for responding to a chemical spill.

Decision-Making Process for PPE Selection

Caption: A logical flow for selecting appropriate PPE based on risk assessment.

References

-

3-[(4-methylphenyl)sulfamoyl]benzoic acid Safety Data Sheet. Angene Chemical. [Link]

-

This compound. PubChem. [Link]

-

3-Fluorobenzoic acid Safety Data Sheet. Fisher Scientific. [Link]

-

2-Fluorobenzoic acid Safety Data Sheet. Alfa Aesar. [Link]

Sources

- 1. This compound | C14H10F2O2 | CID 53225578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. angenechemical.com [angenechemical.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 4-FLUORO-3-HYDROXYBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. usbio.net [usbio.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

High-performance liquid chromatography (HPLC) method for 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a fluorinated biaryl carboxylic acid, a structural motif of increasing importance in medicinal chemistry and materials science. The precise and accurate quantification of this compound is critical for ensuring the quality of active pharmaceutical ingredients (APIs), for monitoring reaction kinetics in process development, and for various other research applications. This document provides a detailed, robust, and scientifically-grounded reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the causal reasoning behind the methodological choices to ensure adaptability and troubleshooting efficacy.

Principle of the Method: A Rationale-Driven Approach

The selected analytical strategy is reversed-phase HPLC, a powerful technique for the separation of non-polar to moderately polar compounds.[1] The decision to employ this method is based on the physicochemical properties of this compound. The molecule possesses a calculated LogP of 3.6, indicating significant hydrophobicity, which predicts strong retention on a non-polar stationary phase, such as C18.[2]